(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate
Overview
Description
(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate is a chemical compound with the empirical formula C16H15F3INO5S and a molecular weight of 517.26 g/mol . . This compound is used as an oxidizing agent in various chemical reactions.
Preparation Methods
The synthesis of (4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate typically involves the reaction of (4-nitrophenyl)iodonium salts with (2,4,6-trimethylphenyl)iodonium salts in the presence of trifluoromethanesulfonic acid . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Substitution: It can participate in substitution reactions where the iodonium group is replaced by other nucleophiles.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved .
Scientific Research Applications
(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate involves the transfer of an iodonium group to a substrate, resulting in the oxidation of the substrate . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being oxidized .
Comparison with Similar Compounds
(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate can be compared with other iodonium salts, such as:
Diphenyliodonium triflate: Another commonly used iodonium salt with similar oxidizing properties.
Bis(4-bromophenyl)iodonium triflate: A similar compound with bromine substituents that may offer different reactivity.
Phenyl(3-trifluoromethylphenyl)iodonium triflate: A compound with a trifluoromethyl group that can influence its reactivity and selectivity.
These similar compounds highlight the unique properties of this compound, such as its specific reactivity and applications in various fields .
Properties
IUPAC Name |
(4-nitrophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15INO2.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)16-13-4-6-14(7-5-13)17(18)19;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBYRDXFZSZZIO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)[N+](=O)[O-])C.C(F)(F)(F)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3INO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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